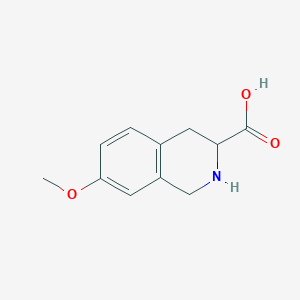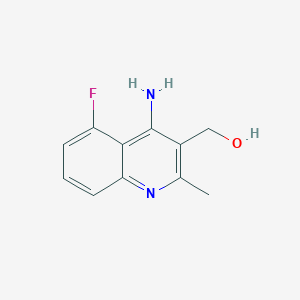![molecular formula C11H16N4 B11895173 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Isobutil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina es un compuesto heterocíclico que presenta un núcleo de pirrolo[3,4-d]pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Isobutil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de materiales de partida adecuados en condiciones controladas, seguida de ciclación y modificaciones de grupos funcionales. Por ejemplo, la preparación podría implicar el uso de acetilenos (bromo)acilo y propargilamina, seguida de ciclación intramolecular catalizada por carbonato de cesio en dimetilsulfóxido .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucrarían versiones escalables de los métodos de síntesis de laboratorio, optimizados para rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Isobutil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al núcleo de pirrolo[3,4-d]pirimidina.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden llevar a cabo para introducir diferentes sustituyentes en el anillo aromático.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes como dimetilsulfóxido o acetonitrilo, y catalizadores como el carbonato de cesio .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados oxo, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales, mejorando las propiedades del compuesto para aplicaciones específicas .
Aplicaciones Científicas De Investigación
La 2-Isobutil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 2-Isobutil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la cinasa dependiente de ciclina 2 (CDK2), que desempeña un papel crucial en la regulación del ciclo celular. Esta inhibición puede conducir a una alteración de la progresión del ciclo celular y a la inducción de apoptosis en las células cancerosas . Los estudios de acoplamiento molecular han confirmado su unión al sitio activo de CDK2 mediante interacciones esenciales de enlaces de hidrógeno .
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Este compuesto comparte una estructura central similar y se ha estudiado por sus propiedades anticancerígenas.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina:
Unicidad
La 2-Isobutil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina es única debido a sus sustituyentes específicos, que pueden mejorar su actividad biológica y selectividad. Sus grupos isobutilo y metilo pueden contribuir a mejores propiedades farmacocinéticas y especificidad de diana en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
6-methyl-2-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-10-13-9-6-15(3)5-8(9)11(12)14-10/h5-7H,4H2,1-3H3,(H2,12,13,14) |
Clave InChI |
UTTIJVNHCSZAQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC2=CN(C=C2C(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


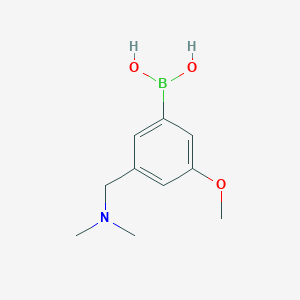




![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
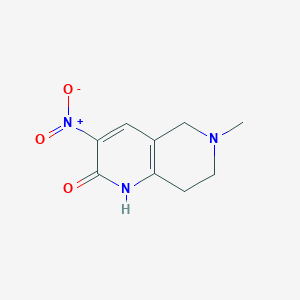
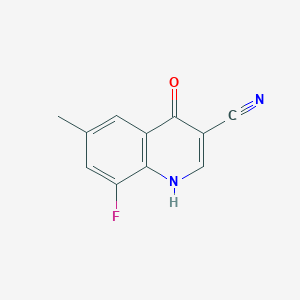
![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
